molecular formula C17H28N4O3 B6916898 N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide

Cat. No.: B6916898
M. Wt: 336.4 g/mol
InChI Key: HLJGUXZXPRUBTN-UHFFFAOYSA-N
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Description

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide is a synthetic organic compound characterized by its unique pyrazole and azocane moieties

Properties

IUPAC Name

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-4-14-13(17(24-3)20(2)19-14)11-18-15(22)12-21-10-8-6-5-7-9-16(21)23/h4-12H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJGUXZXPRUBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1CNC(=O)CN2CCCCCCC2=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions to form 3-ethyl-5-methoxy-1-methylpyrazole.

    Alkylation: The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate.

    Formation of the Azocane Ring: Separately, the azocane ring is synthesized by cyclization of a suitable precursor, such as 2-oxoazocane, using a cyclization agent like phosphorus oxychloride.

    Coupling Reaction: The final step involves coupling the pyrazole and azocane derivatives. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory and analgesic properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azocane moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide: can be compared with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combined pyrazole and azocane structures, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and development.

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